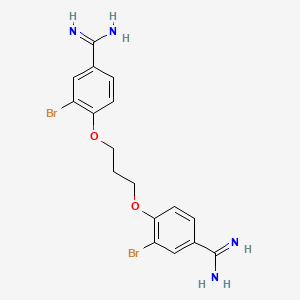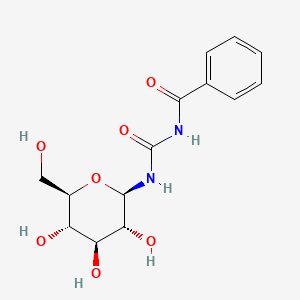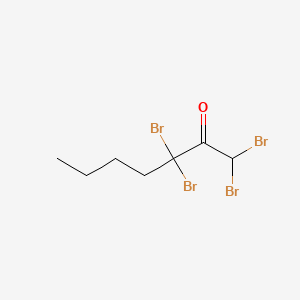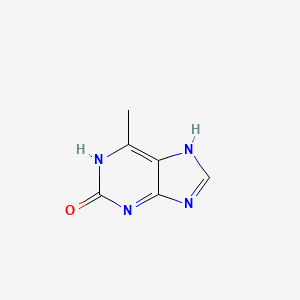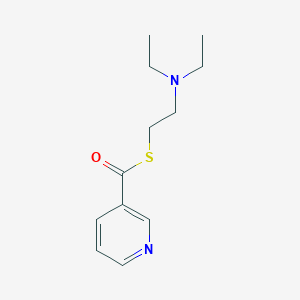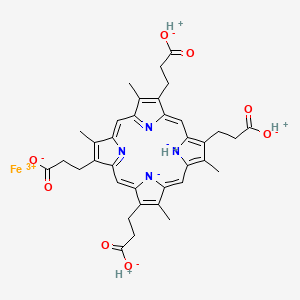![molecular formula C25H25N3O3 B1201443 1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone](/img/structure/B1201443.png)
1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone is a dibenzoazepine.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
- A study by Raviña et al. (2000) synthesized novel conformationally restricted butyrophenones, which were evaluated as potential antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, suggesting their potential effectiveness as neuroleptic drugs (Raviña et al., 2000).
Electrochemical Synthesis Applications
- Amani and Nematollahi (2012) explored electrochemical syntheses of new arylthiobenzazoles. Their work indicates the potential for innovative synthetic pathways in organic chemistry, involving the electrochemical generation of p-quinone imine (Amani & Nematollahi, 2012).
Structural and Tautomeric Analysis
- Keller, Bhadbhade, and Read (2012) studied two dibenzodiazepinones, analyzing their dimeric associations and tautomeric forms. This research provides insights into the structural properties of such compounds (Keller et al., 2012).
Heterocyclic Compound Synthesis
- Adnan, Hassan, and Thamer (2014) focused on synthesizing heterocyclic compounds such as oxazepine derivatives. These findings contribute to the development of new heterocyclic structures in medicinal chemistry (Adnan et al., 2014).
Anti-HIV Activity
- Al-Masoudi et al. (2007) synthesized new piperazinyl-4-nitroimidazole derivatives and evaluated their anti-HIV activity. This highlights the potential use of these compounds in antiviral therapies (Al-Masoudi et al., 2007).
Heterocyclic System Construction
- Konstantinova et al. (2020) utilized the 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine system in constructing heteropropellanes, demonstrating applications in drug modification and material science (Konstantinova et al., 2020).
Spectroscopic Characterization and Cytotoxic Studies
- Govindhan et al. (2017) synthesized and characterized a compound using click chemistry, evaluated its cytotoxicity, and conducted molecular docking studies. This research shows the compound's potential in biological applications (Govindhan et al., 2017).
Anti-inflammatory Constituents
- Chen et al. (2008) isolated new compounds from Melicope semecarpifolia, showing potential anti-inflammatory applications. These findings contribute to the search for natural anti-inflammatory agents (Chen et al., 2008).
Polymorphism in Pharmaceutical Compounds
- Braun et al. (2014) conducted a study on the polymorphism of related small molecule drugs, providing insights into the solid form screening and crystal structure prediction in pharmaceutical research (Braun et al., 2014).
Eigenschaften
Produktname |
1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone |
|---|---|
Molekularformel |
C25H25N3O3 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H25N3O3/c29-24(18-26-13-15-27(16-14-26)25(30)23-10-5-17-31-23)28-21-8-3-1-6-19(21)11-12-20-7-2-4-9-22(20)28/h1-10,17H,11-16,18H2 |
InChI-Schlüssel |
YBLOACJHCBCWET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)C(=O)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



